

stability and storage of 1-Boc-4-Bromo-3-formylindole

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Compound of Interest

Compound Name: **1-Boc-4-Bromo-3-formylindole**

Cat. No.: **B1372707**

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An In-Depth Technical Guide to the Stability and Storage of **1-Boc-4-Bromo-3-formylindole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-bromo-3-formylindole is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry, valued for its role in the construction of complex heterocyclic scaffolds. The integrity of this reagent is paramount for reproducible and successful downstream applications. This guide provides a comprehensive analysis of the chemical stability of **1-Boc-4-bromo-3-formylindole**, detailing its potential degradation pathways and offering evidence-based protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach to stability assessment, ensuring that researchers can maintain the quality and reliability of this critical building block.

Chemical & Physical Profile

A foundational understanding of the physicochemical properties of **1-Boc-4-bromo-3-formylindole** is essential for its proper handling and storage. These properties dictate its behavior under various environmental conditions.

Property	Value	Reference(s)
CAS Number	303041-88-5	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₄ BrNO ₃	[1] [4]
Molecular Weight	324.17 g/mol	[1] [2] [4]
Appearance	White to light yellow solid or powder	[5] [6]
Melting Point	117-119 °C	[2]
Boiling Point	426.7 ± 48.0 °C (Predicted)	[2]
Density	1.42 ± 0.1 g/cm ³ (Predicted)	[2]

Core Stability Profile & Degradation Pathways

The stability of **1-Boc-4-bromo-3-formylindole** is primarily influenced by its two key functional moieties: the N-Boc protecting group and the substituted indole core. Understanding the vulnerabilities of each is critical to preventing degradation.

The Lability of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability under many reaction conditions. However, it is inherently susceptible to cleavage under acidic or high-temperature conditions.[\[7\]](#)[\[8\]](#)

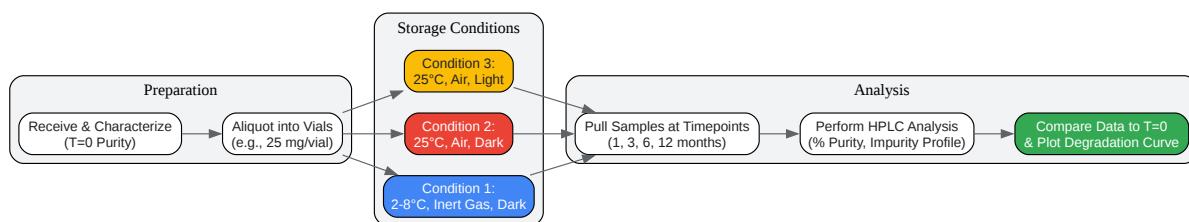
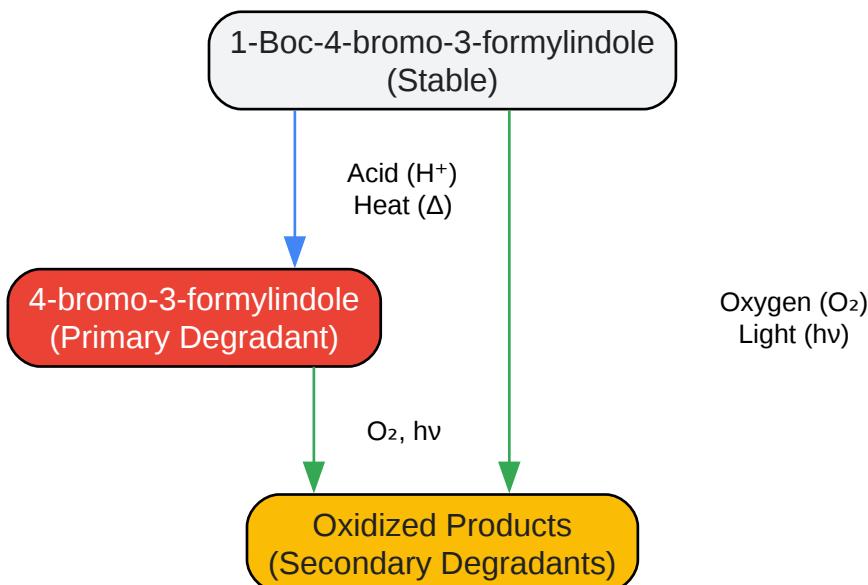
- Acid-Catalyzed Deprotection: The primary degradation pathway for this compound is the acid-catalyzed removal of the Boc group. Trace amounts of acidic impurities in solvents, on glassware, or in the atmosphere can facilitate this process over time, leading to the formation of 4-bromo-3-formylindole. Standard deprotection protocols often employ strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[\[9\]](#)
- Thermolytic Degradation: The Boc group can also be cleaved at elevated temperatures.[\[8\]](#) [\[10\]](#) While the melting point of the compound is relatively high, prolonged exposure to moderate heat, especially during transport or storage in a warm environment, can initiate slow degradation.

The Substituted Indole Core

The indole nucleus itself is an electron-rich aromatic system susceptible to oxidation. The presence of the electron-withdrawing formyl group and the halogen substituent can modulate this reactivity. While generally stable, prolonged exposure to atmospheric oxygen, light, and certain metals can lead to oxidative degradation products.

Proposed Degradation Pathways

The primary degradation products are anticipated to result from the loss of the Boc group and oxidation. The diagram below illustrates the most probable degradation pathways under suboptimal storage conditions.



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